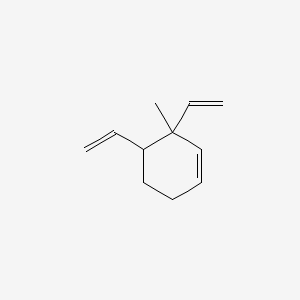
3-Methyl-3,4-divinylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-divinylcyclohexene is an organic compound with the molecular formula C11H16 It is a derivative of cyclohexene, characterized by the presence of two vinyl groups and a methyl group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3,4-divinylcyclohexene typically involves the alkylation of cyclohexene derivatives. One common method is the reaction of 3-methylcyclohexene with vinyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide, which facilitates the formation of the vinyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Catalysts and advanced separation techniques are employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-3,4-divinylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Hydrogenation of the vinyl groups can lead to the formation of saturated cyclohexane derivatives.
Substitution: The vinyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclohexenes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Nucleophiles such as halides or amines are used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Saturated cyclohexane derivatives.
Substitution: Substituted cyclohexenes with various functional groups.
Applications De Recherche Scientifique
3-Methyl-3,4-divinylcyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-3,4-divinylcyclohexene involves its interaction with various molecular targets. The vinyl groups can undergo polymerization reactions, leading to the formation of polymeric materials. Additionally, the compound can act as a ligand in coordination chemistry, forming complexes with metal ions. These interactions are crucial for its applications in catalysis and material science.
Comparaison Avec Des Composés Similaires
3-Methylcyclohexene: Lacks the vinyl groups, leading to different reactivity and applications.
3,4-Divinylcyclohexene:
Cyclohexene: The parent compound, with different reactivity due to the absence of substituents.
Uniqueness: 3-Methyl-3,4-divinylcyclohexene is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H16 |
|---|---|
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
3,4-bis(ethenyl)-3-methylcyclohexene |
InChI |
InChI=1S/C11H16/c1-4-10-8-6-7-9-11(10,3)5-2/h4-5,7,9-10H,1-2,6,8H2,3H3 |
Clé InChI |
WRNRNPOLSGTBHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CCCC1C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


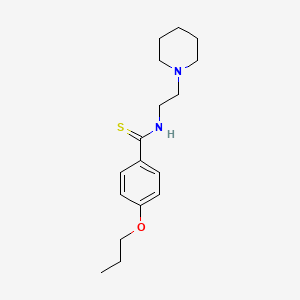
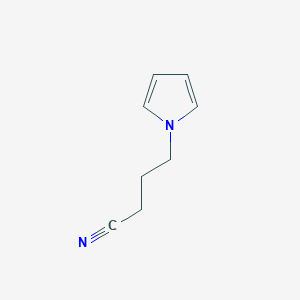
![1-[2-(Z)-Methoxyimino-2-(2-aminothiazol-4-yl)acetyl]benzo-trizole](/img/structure/B13799347.png)
![potassium;[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B13799351.png)
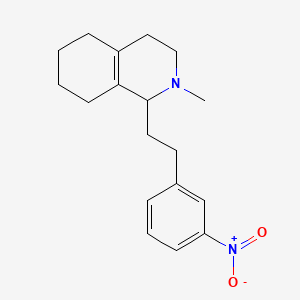
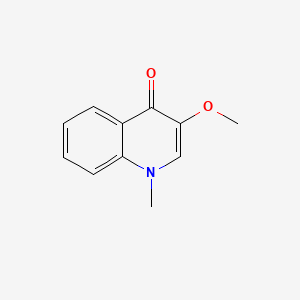
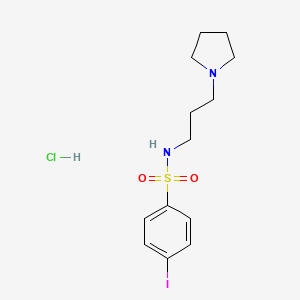
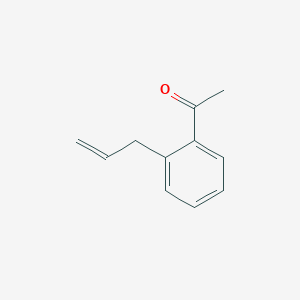
![6-Methyl-6-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13799374.png)
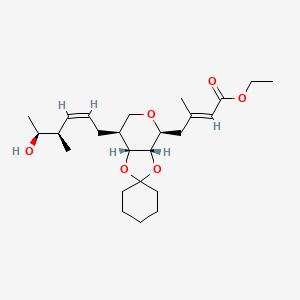

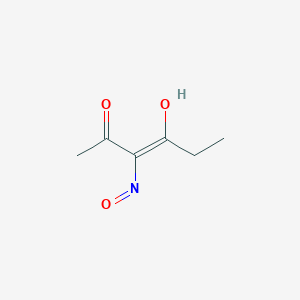
![N-[2-(cyclohexylamino)-2-oxoethyl]-1-(1-methylethyl)-N-[(4-methylphenyl)methyl]-1H-Pyrazole-4-carboxamide](/img/structure/B13799400.png)

